molecular formula C16H20N2O2 B258553 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol

2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol

Cat. No. B258553
M. Wt: 272.34 g/mol
InChI Key: KTWKVJNOXZDPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the quinoxaline family of compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.

Mechanism of Action

2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol works by binding to the NMDA receptor and blocking the action of the neurotransmitter glutamate. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important processes, including learning and memory. By blocking the action of glutamate, this compound can modulate the activity of the NMDA receptor and alter synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate the activity of the NMDA receptor in various brain regions, including the hippocampus, cortex, and striatum. This compound has also been shown to have anticonvulsant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol and its role in the brain. One area of interest is the use of this compound as a potential therapeutic agent for neurological disorders such as epilepsy and stroke. Another area of interest is the use of this compound as a tool for investigating the role of the NMDA receptor in various psychiatric disorders, including schizophrenia and depression. Finally, further research is needed to better understand the potential side effects and toxicity of this compound and to develop safer and more effective NMDA receptor antagonists.

Synthesis Methods

The synthesis of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol involves the reaction of 2,3-dimethylquinoxaline with formaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization.

Scientific Research Applications

2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been widely used in scientific research to study the function of the NMDA receptor. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes.

properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H20N2O2/c1-11-4-3-5-13-15(11)17-12(2)14(16(13)19)10-18-6-8-20-9-7-18/h3-5H,6-10H2,1-2H3,(H,17,19)

InChI Key

KTWKVJNOXZDPSN-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1NC(=C(C2=O)CN3CCOCC3)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCOCC3

Origin of Product

United States

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